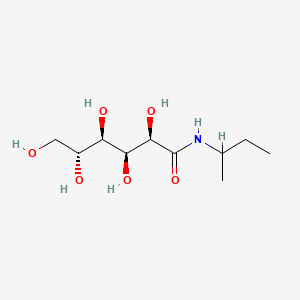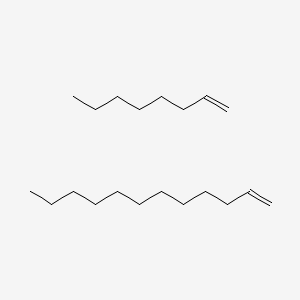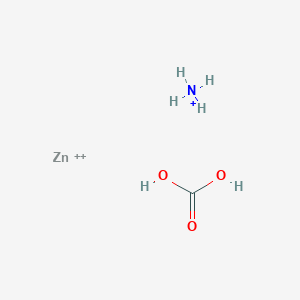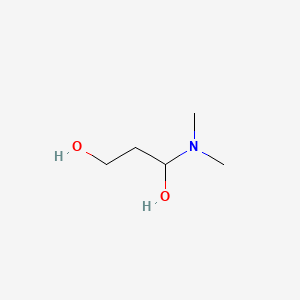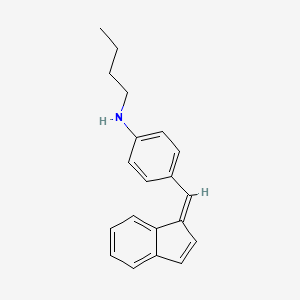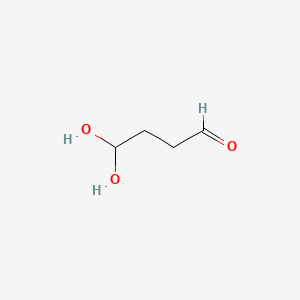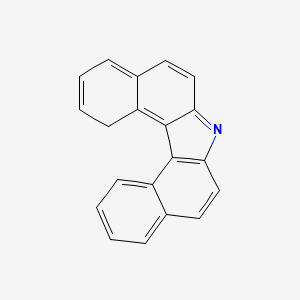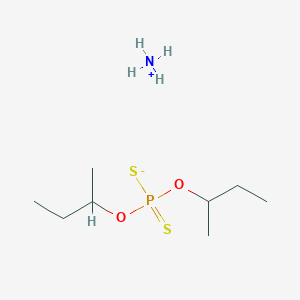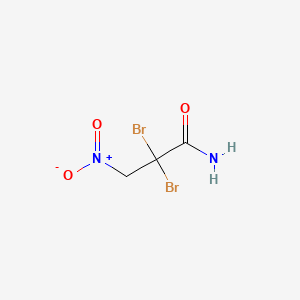![molecular formula C30H42Cl2N2O B12656228 1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride CAS No. 6316-96-7](/img/structure/B12656228.png)
1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 40433 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in chemical reactions and its potential use in scientific research, particularly in the fields of chemistry, biology, and medicine.
Analyse Chemischer Reaktionen
NSC 40433 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide, which is used for chlorination and oxidation processes . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
NSC 40433 has a wide range of scientific research applications. It is used in the study of neural stem cells and their induction from human pluripotent stem cells . This compound is also involved in the generation of neural stem cells from induced pluripotent stem cells, which has significant implications for regenerative medicine and the study of neurogenesis . Additionally, NSC 40433 is used in the development of bioactive natural products from microorganisms, highlighting its potential in the field of natural product chemistry .
Wirkmechanismus
The mechanism of action of NSC 40433 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit significant tyrosinase inhibition activity, which is crucial in the biosynthesis of melanin . This inhibition is achieved through the interaction of NSC 40433 with the active site of the enzyme, thereby preventing the formation of melanin.
Vergleich Mit ähnlichen Verbindungen
NSC 40433 can be compared with other similar compounds, such as cylindromicin, which is also derived from Arctic fungi and exhibits bioactive properties
Conclusion
NSC 40433 is a compound with diverse applications in scientific research. Its unique properties and potential for use in various fields make it a valuable subject of study. From its preparation methods to its chemical reactions and scientific applications, NSC 40433 continues to be a compound of significant interest in the scientific community.
Eigenschaften
CAS-Nummer |
6316-96-7 |
|---|---|
Molekularformel |
C30H42Cl2N2O |
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-(dihexylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C30H41ClN2O.ClH/c1-4-6-8-10-19-33(20-11-9-7-5-2)22-29(34)27-21-28(24-15-17-25(31)18-16-24)32-30-23(3)13-12-14-26(27)30;/h12-18,21,29,34H,4-11,19-20,22H2,1-3H3;1H |
InChI-Schlüssel |
BMKRCOITKGWPBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CCCCCC)CC(C1=CC(=NC2=C(C=CC=C12)C)C3=CC=C(C=C3)Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




